molecular formula C20H18ClNO3 B3168738 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932841-41-3

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B3168738
CAS No.: 932841-41-3
M. Wt: 355.8 g/mol
InChI Key: UHZXFDIKLFRUPJ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid is a high-purity chemical compound supplied for use as a heterocyclic building block in research and development. This compound has the molecular formula C20H18ClNO3 and a molecular weight of 355.81 g/mol . It is characterized by a quinoline core structure substituted with a chlorine atom, a carboxylic acid group, and a 4-butoxyphenyl moiety, which makes it a valuable intermediate in medicinal chemistry and materials science . The product is typically provided with a guaranteed purity of 98% and is accompanied by full analytical documentation, including NMR, HPLC, and LC-MS data to ensure quality and support research integrity . This product is strictly for research and development purposes and is labeled with the safety notice "For Research Use Only. Not for human or other use" . Researchers in pharmaceutical and chemical fields can utilize this compound in the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications. Global delivery options are available for this product, which is often kept in stock for immediate distribution .

Properties

IUPAC Name

2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXFDIKLFRUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine at position 6 (vs. 8) may influence electronic distribution and target binding .
  • Electron Effects : Bromophenyl analogs (electron-withdrawing) show higher inhibitory potency (IC₅₀ = 20,000 nM) compared to butoxyphenyl (electron-donating) .

Physicochemical Properties

The butoxyphenyl substituent increases molecular weight and logP values, impacting solubility and bioavailability:

Property 2-(4-Butoxyphenyl)-6-chloro 2-(4-Bromophenyl)-6-chloro 2-(4-Aminophenyl)-6-chloro
Molecular Weight 355.8 369.6 298.7
XLogP3 5.2 ~4.8 (estimated) ~3.5 (estimated)
Hydrogen Bond Donors 1 1 2 (NH₂ + COOH)
Rotatable Bonds 6 3 3

Notes:

  • Higher rotatable bonds in butoxyphenyl derivatives suggest greater conformational flexibility .
  • Amino-substituted analogs exhibit increased hydrogen bonding capacity, favoring solubility in polar solvents .

Anticancer Activity

  • 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b): Induced apoptosis in breast, bone, and cervical cancer cells, with significant activity during the S phase of the cell cycle .
  • 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid: Demonstrated IC₅₀ = 20,000 nM against aminoacyl-tRNA synthetase, indicating moderate enzyme inhibition .

Enzyme Inhibition

  • Bromophenyl vs. Butoxyphenyl : Bromine's electron-withdrawing nature enhances enzyme binding compared to butoxy's electron-donating effect .
  • Chlorine Position : 6-Cl analogs show higher activity than 8-Cl derivatives, likely due to spatial compatibility with enzyme active sites .

Biological Activity

Overview

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid, with the CAS number 932841-41-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article discusses its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways:

  • Target Enzyme : Similar quinoline derivatives have been shown to inhibit the ATPase domain of human topoisomerase II alpha (HTopoIIα) . This inhibition disrupts DNA replication and can lead to apoptosis in cancer cells.
  • Mode of Action : By inhibiting HTopoIIα, the compound may induce cell cycle arrest and promote programmed cell death, which is a desirable effect in cancer therapeutics .

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes its biological activities based on recent studies:

Activity TypeDescriptionReference
Anticancer Activity Induces apoptosis in various carcinoma cell lines.
Enzyme Inhibition Inhibits histone deacetylases (HDACs), which are crucial for cancer progression.
Cell Cycle Arrest Disrupts DNA replication by targeting topoisomerases.
Potential Anti-inflammatory Investigated for effects on inflammatory pathways in vitro.

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the synthesis of various derivatives of quinoline-4-carboxylic acids, including this compound, focusing on their potential as HDAC inhibitors. These compounds demonstrated potent antiproliferative effects against cancer cell lines .
  • Mechanistic Insights : Research has shown that the compound can interfere with the function of HDACs, leading to increased acetylation of histones and subsequent changes in gene expression that favor apoptosis in cancer cells .
  • Pharmacokinetics : The molecular weight of this compound is approximately 341.8 g/mol, which influences its absorption and distribution within biological systems .

Q & A

Q. What are the recommended synthetic routes for 2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-butoxybenzaldehyde with a substituted aniline derivative under acidic or basic conditions to form a Schiff base intermediate.
  • Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene, followed by chlorination at the 6-position via electrophilic substitution .
  • Step 3 : Carboxylic acid group introduction via hydrolysis of a pre-functionalized ester or nitrile group under acidic/basic conditions.
    Optimization : Yield (60-85%) depends on catalyst choice, solvent polarity, and temperature control. For example, Pd-catalyzed cyclization in DMF at 80°C improves regioselectivity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • HPLC : To assess purity (>95% is typical for research-grade material; retention time comparison with standards is essential) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions. For example, the butoxyphenyl group shows characteristic upfield shifts for methylene protons (δ 1.4–1.6 ppm) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, as seen in related quinoline-4-carboxylic acid derivatives .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 386.09 for C20_{20}H17_{17}ClNO3_3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient quinoline ring may favor nucleophilic substitution at the 6-chloro position .
  • Molecular Docking : Used to study interactions with biological targets (e.g., enzymes). The carboxylic acid group often participates in hydrogen bonding with active sites, as demonstrated in chromen-4-one derivatives .
  • MD Simulations : Assess stability in solvent environments; polar solvents like water may stabilize the zwitterionic form due to the carboxylic acid moiety .

Q. How should researchers address contradictions in spectral data or crystallographic results for this compound?

  • Case Study : Discrepancies in 1^1H NMR shifts for the butoxyphenyl group could arise from solvent polarity or tautomerism. Compare data across solvents (DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced effects .
  • Crystallographic Refinement : If unit cell parameters conflict with literature, re-analyze data using software like SHELX or OLEX2, ensuring proper thermal parameter adjustment for heavy atoms (e.g., chlorine) .
  • Cross-Validation : Use complementary techniques (e.g., IR for carbonyl stretch verification at ~1700 cm1^{-1}) to resolve ambiguities .

Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a sodium salt (via NaOH neutralization) to improve aqueous solubility .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (4–9) and temperature (4–37°C). The carboxylic acid group may hydrolyze under strongly basic conditions, requiring pH 7.4 buffers for long-term storage .

Q. What are the implications of substituent modifications (e.g., replacing butoxy with methoxy) on biological activity?

  • Structure-Activity Relationship (SAR) : The butoxy group’s lipophilicity enhances membrane permeability compared to shorter alkoxy chains. For example, methoxy analogs show reduced cellular uptake in antifungal assays .
  • Electron-Withdrawing Effects : Chlorine at the 6-position increases electrophilicity, potentially enhancing interactions with nucleophilic enzyme residues. Substitution with fluorine (less electronegative) may reduce binding affinity .

Methodological Notes

  • Advanced Techniques : Prioritize peer-reviewed structural data (e.g., Acta Crystallographica) and mechanistic studies from PubChem-derived syntheses .
  • Contradiction Management : Cross-reference spectral libraries (NIST) and replicate synthetic protocols to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
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2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

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